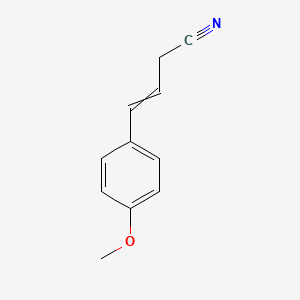
4-(4-Methoxyphenyl)but-3-enenitrile
Cat. No. B8500503
M. Wt: 173.21 g/mol
InChI Key: WKFVXSADLCGFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06703182B1
Procedure details


Benzoic acid 1-cyano-3-(4-methoxy-phenyl)-allyl ester (15 g; ca 0.050 mol) is dissolved in 100 ml of anhydrous tetrahydrofuran. Tetrakis(triphenylphosphine)palladium (0.88 g; 0.8 mmol) and 4.8 ml of poly(methylhydrosiloxane) (ca 80 meq; Aldrich) are added, and the mixture is stirred at ca 20° C., cooling with a cold water bath. After 3 h 30 min, the mixture is concentrated by rotary evaporation, stirred with 150 ml of water to hydrolyze the siloxane. The polymer and organic materials are redissolved in CH2Cl2 and washed with saturated sodium bicarbonate to remove benzoic acid. Evaporation of the solvent and flash chromatography (150 g SiO2; hexane:ethyl acetate 80:20 v:v) affords 4.9 g (57%) of pure 4-(4-methoxy-phenyl)-but-3-enenitrile, mp 75-76° C.
Name
Benzoic acid 1-cyano-3-(4-methoxy-phenyl)-allyl ester
Quantity
15 g
Type
reactant
Reaction Step One


[Compound]
Name
poly(methylhydrosiloxane)
Quantity
4.8 mL
Type
reactant
Reaction Step Two


Yield
57%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH:3](OC(=O)C1C=CC=CC=1)[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)#[N:2]>O1CCCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:13][O:12][C:9]1[CH:10]=[CH:11][C:6]([CH:5]=[CH:4][CH2:3][C:1]#[N:2])=[CH:7][CH:8]=1 |^1:31,33,52,71|
|
Inputs


Step One
|
Name
|
Benzoic acid 1-cyano-3-(4-methoxy-phenyl)-allyl ester
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(C=CC1=CC=C(C=C1)OC)OC(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
[Compound]
|
Name
|
poly(methylhydrosiloxane)
|
|
Quantity
|
4.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.88 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at ca 20° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling with a cold water bath
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture is concentrated by rotary evaporation
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred with 150 ml of water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The polymer and organic materials are redissolved in CH2Cl2
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium bicarbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove benzoic acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent and flash chromatography (150 g SiO2; hexane:ethyl acetate 80:20 v:v)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)C=CCC#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.9 g | |
| YIELD: PERCENTYIELD | 57% | |
| YIELD: CALCULATEDPERCENTYIELD | 56.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
